Superior Potency Against MDR Bacteria: MIC Comparison vs. Clinical Fluoroquinolone Norfloxacin
Antibacterial Agent 69 (compound 14a) demonstrated superior inhibitory potencies compared to the clinical fluoroquinolone norfloxacin against a panel of tested bacterial strains [1]. The MIC range for compound 14a was 0.25–2 μg/mL, whereas norfloxacin exhibited MICs of 2–4 μg/mL under identical testing conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.25–2 μg/mL |
| Comparator Or Baseline | Norfloxacin: 2–4 μg/mL |
| Quantified Difference | Compound 14a MICs are 2- to 8-fold lower (more potent) than norfloxacin at the lower bound, and 2-fold lower at the upper bound |
| Conditions | Broth microdilution method against a panel of Gram-positive and Gram-negative bacterial strains |
Why This Matters
This direct, quantitative potency advantage over a standard-of-care fluoroquinolone supports selecting Antibacterial Agent 69 for research programs targeting MDR infections where fluoroquinolone efficacy is marginal or failing.
- [1] Yang XC, et al. Discovery of unique thiazolidinone-conjugated coumarins as novel broad spectrum antibacterial agents. Eur J Med Chem. 2022 Mar 15;232:114192. View Source
